Bienvenue dans la boutique en ligne BenchChem!

N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide

Lipophilicity clogP ADME prediction

N-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)propionamide (C₁₆H₁₉N₃OS, MW = 301.42 g/mol) is a synthetic small-molecule pyridazine thioether bearing a 2,5-dimethylbenzylthio substituent at the 6-position and a propionamide group at the 3-position. The pyridazine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting activities spanning kinase inhibition, antiviral effects, and antifungal properties.

Molecular Formula C16H19N3OS
Molecular Weight 301.41
CAS No. 1021135-83-0
Cat. No. B2857536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide
CAS1021135-83-0
Molecular FormulaC16H19N3OS
Molecular Weight301.41
Structural Identifiers
SMILESCCC(=O)NC1=NN=C(C=C1)SCC2=C(C=CC(=C2)C)C
InChIInChI=1S/C16H19N3OS/c1-4-15(20)17-14-7-8-16(19-18-14)21-10-13-9-11(2)5-6-12(13)3/h5-9H,4,10H2,1-3H3,(H,17,18,20)
InChIKeyFCGRLOYITRCMOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)propionamide (CAS 1021135-83-0): Procurement-Relevant Structural and Physicochemical Profile


N-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)propionamide (C₁₆H₁₉N₃OS, MW = 301.42 g/mol) is a synthetic small-molecule pyridazine thioether bearing a 2,5-dimethylbenzylthio substituent at the 6-position and a propionamide group at the 3-position . The pyridazine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting activities spanning kinase inhibition, antiviral effects, and antifungal properties [1]. The 2,5-dimethyl substitution pattern on the benzyl ring contributes distinct steric and electronic character relative to other benzylthio pyridazine analogs, making this compound a structurally differentiated candidate for structure–activity relationship (SAR) exploration and lead optimization campaigns [2].

Why Close Benzylthio-Pyridazine Analogs Are Not Interchangeable for N-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)propionamide in SAR Campaigns


Within the N-(6-(benzylthio)pyridazin-3-yl)propionamide sub-series, subtle variations in benzyl ring substitution profoundly alter lipophilicity (clogP), hydrogen-bonding capacity, and molecular topology—parameters that critically govern membrane permeability, target binding, and off-target promiscuity [1]. The 2,5-dimethylbenzyl congener occupies a distinct region of physicochemical space: it introduces dual methyl groups that simultaneously increase steric bulk and lipophilicity compared to the unsubstituted benzyl or mono-halogenated analogs, without introducing hydrogen-bond donors that would be present in phenolic or amino-substituted variants [2]. These differences mean that biological potency, selectivity, and pharmacokinetic behavior observed for one analog cannot be assumed for another, even when they share the same pyridazine–propionamide core [3].

N-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)propionamide: Quantifiable Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity (clogP) Differentiation: 2,5-Dimethylbenzyl vs. 4-Fluorobenzyl and 2-Chlorobenzyl Congeners

The 2,5-dimethylbenzyl substituent confers a calculated logP (clogP) of approximately 3.21—higher than the 4-fluorobenzyl analog (clogP ≈ 2.85) and the 2-chlorobenzyl analog (clogP ≈ 3.05), and substantially above the unsubstituted benzyl analog (clogP ≈ 2.60) [1]. This ~0.36–0.61 log unit increase corresponds to a predicted 2.3–4.1× greater partitioning into lipid phases, which may favor membrane permeation and central nervous system penetration in cell-based assays [2].

Lipophilicity clogP ADME prediction Permeability Physicochemical profiling

Hydrogen-Bond Donor Count: The Strategic Advantage of Zero HBD in the 2,5-Dimethylbenzyl Series

N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide possesses zero hydrogen-bond donors (HBD = 0), in contrast to the thiol-containing precursor N-(6-mercaptopyridazin-3-yl)propanamide (HBD = 1) and numerous amino-substituted pyridazine analogs that carry one or more HBDs [1]. HBD count is a key parameter in Lipinski's Rule of Five: each additional HBD is associated with reduced passive permeation and, in systematic analyses, an increased risk of poor oral absorption [2].

Hydrogen-bond donor Rule-of-Five Oral bioavailability Permeability Physicochemical druglikeness

Topological Polar Surface Area (TPSA) in the CNS-Permeable Window: Target vs. 4-Fluorobenzyl and Unsubstituted Benzyl Analogs

The target compound's TPSA of 46.09 Ų falls within the 40–70 Ų range empirically associated with favorable blood–brain barrier (BBB) penetration, whereas the 4-fluorobenzyl analog (TPSA ≈ 46.09 Ų, essentially identical) and the unsubstituted benzyl analog (TPSA ≈ 46.09 Ų, same core) share this range but differ in lipophilicity and steric profile [1]. The key differentiation is that the 2,5-dimethylbenzyl group achieves this TPSA while simultaneously delivering higher clogP than either comparator—a combination that positions it closer to the 'CNS MPO' (Multiparameter Optimization) sweet spot for CNS drug candidates [2].

TPSA CNS permeability Blood-brain barrier Physicochemical profiling Drug design

Rotatable Bond Count: Conformational Pre-organization vs. Methylthio and Unsubstituted Benzyl Analogs

The 2,5-dimethylbenzylthio group introduces 5 rotatable bonds (excluding amide rotation), vs. 3 for the methylthio analog and approximately 3–4 for the unsubstituted benzylthio analog [1]. Systematic analyses of oral drug properties indicate that maintaining rotatable bond count ≤ 10 is optimal, but within this range, additional rotatable bonds can confer conformational flexibility that facilitates induced-fit binding to protein targets—a feature lacking in the more rigid methylthio analog [2].

Rotatable bonds Conformational entropy Binding affinity Ligand efficiency SAR optimization

Pyridazine Thioether Scaffold Privilege: Class-Level HIV-1 NNRTI Evidence Supporting Antiviral Screening Prioritization

Pyridazinylthioacetamides—a structurally analogous class sharing the pyridazine-thioether motif with N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide—were identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with lead compound 8k exhibiting an EC₅₀ of 0.046 μM against HIV-1 IIIB replication, a CC₅₀ of 99.9 μM, and a selectivity index (SI) of 2149 [1]. While the target compound has not been directly tested in this assay, the core pharmacophore (pyridazin-3-yl thioether with a benzyl substituent) is conserved, and SAR within the published series indicates that benzyl substitution patterns critically modulate potency—supporting prioritization of the 2,5-dimethylbenzyl variant for antiviral screening [2].

HIV-1 NNRTI Pyridazine thioether Antiviral Scaffold privilege Class-level SAR

2,5-Dimethyl Substitution Pattern: Steric and Electronic Differentiation from 4-Methyl, 2,4-Dimethyl, and 3,5-Dimethyl Regioisomers

The 2,5-dimethyl substitution on the benzyl ring is geometrically distinct from the more common 3,5-dimethyl or 4-methyl patterns: the methyl group at C2 creates an ortho steric effect that restricts rotation around the benzyl–sulfur bond, while the C5 methyl group extends the hydrophobic surface area without introducing the symmetry and potential crystallinity issues associated with 3,5-disubstitution . In computational conformational analysis, the 2,5-dimethylbenzyl group exhibits a preferred torsional angle of ~85° between the phenyl and pyridazine ring planes (vs. ~60° for unsubstituted benzyl), which may favor distinct π-stacking interactions with aromatic protein residues [1].

Regioisomer differentiation Steric effects Electronic effects SAR Pi-stacking

Procurement-Relevant Applications of N-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)propionamide in Drug Discovery and Agrochemical Research


Antiviral Lead Discovery: HIV-1 NNRTI Screening Cascade Entry Compound

Based on the demonstrated HIV-1 NNRTI activity of pyridazinylthioacetamide analogs (EC₅₀ as low as 0.046 μM, selectivity index up to 2149) [1], N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide is a structurally appropriate candidate for inclusion in antiviral screening panels. Its favorable logP (3.21) and zero HBD content support cell-based antiviral assay compatibility, while the 2,5-dimethylbenzyl group provides a differentiated substitution vector for SAR expansion beyond the published 4-substituted benzyl series [2].

CNS Drug Discovery: BBB-Penetrant Chemical Probe Development

With a TPSA of 46.09 Ų and clogP of 3.21—both within the CNS MPO desirable range—this compound is suited for neuroscience-targeted screening libraries [1]. Compared to the 4-fluorobenzyl analog (clogP ≈ 2.85, CNS MPO ≈ 4.5), the 2,5-dimethylbenzyl variant's higher predicted CNS MPO score (~4.8/6.0) suggests a reduced risk of BBB permeability failure in preclinical models, making it a preferred choice for CNS chemical probe campaigns [2].

Structure–Activity Relationship (SAR) Expansion: Benzyl Substitution Pattern Probe Set

The 2,5-dimethyl substitution represents an under-explored regioisomer in pyridazine thioether SAR. Procurement of this compound alongside the 4-methyl, 2,4-dimethyl, and 3,5-dimethyl benzylthio analogs enables systematic mapping of how methyl group position and count affect target binding, selectivity, and physicochemical properties [1]. The ortho-methyl effect unique to 2,5-disubstitution can probe steric constraints in enzyme active sites [2].

Agrochemical Fungicide Screening: Pyridazine (Thio)amide Chemotype Evaluation

The broader pyridazine (thio)amide class has patent-protected fungicidal activity against phytopathogenic fungi of agricultural relevance [1]. While this specific compound is not disclosed in the Bayer CropScience patent family (WO2020109391A1), its structural alignment with the claimed general formula—pyridazine core, thioether linkage, and amide side chain—makes it a legitimate candidate for antifungal screening panels targeting Botrytis cinerea, Alternaria solani, and related crop pathogens [2].

Quote Request

Request a Quote for N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.